molecular formula C18H18F2N2O B5805373 2-(4-Fluorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

2-(4-Fluorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B5805373
M. Wt: 316.3 g/mol
InChI Key: XPPFVPMNMRGXPI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a piperazine ring substituted with fluorophenyl groups. Compounds of this nature are often investigated for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-fluorobenzoyl chloride with 1-(2-fluorophenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the phenyl groups.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it could be investigated for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for compounds like 2-(4-Fluorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(4-Methylphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone

Uniqueness

The presence of fluorine atoms in 2-(4-Fluorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it unique compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-15-7-5-14(6-8-15)13-18(23)22-11-9-21(10-12-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPFVPMNMRGXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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